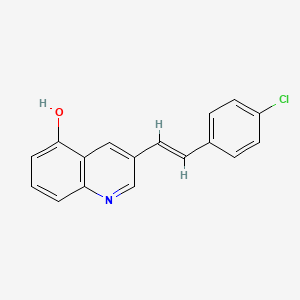

3-(4-Chlorostyryl)quinolin-5-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H12ClNO |

|---|---|

Molecular Weight |

281.7 g/mol |

IUPAC Name |

3-[(E)-2-(4-chlorophenyl)ethenyl]quinolin-5-ol |

InChI |

InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)4-5-13-10-15-16(19-11-13)2-1-3-17(15)20/h1-11,20H/b5-4+ |

InChI Key |

YPLSTMYJHRPNOR-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC2=C(C=C(C=N2)/C=C/C3=CC=C(C=C3)Cl)C(=C1)O |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C=CC3=CC=C(C=C3)Cl)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Chlorostyryl Quinolin 5 Ol and Analogs

Established Synthetic Routes to the Quinoline (B57606) Nucleus

The formation of the core quinoline structure is the foundational step in the synthesis of 3-(4-Chlorostyryl)quinolin-5-ol. Several classical and contemporary methods have been developed for this purpose, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Friedländer Condensation and Its Applications for Styrylquinolines

The Friedländer annulation is a powerful and direct method for synthesizing quinolines. nih.govorganic-chemistry.org It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. organicreactions.org This method is highly versatile and has been widely used to prepare a variety of substituted quinolines. nih.govorganicreactions.orgwikipedia.org

For the synthesis of styrylquinolines, the Friedländer reaction can be adapted by using a β-aryl-α,β-unsaturated ketone (a chalcone (B49325) derivative) as the methylene-containing component. Specifically, to obtain a 3-styrylquinoline, a 2-aminoaryl aldehyde or ketone would be reacted with a phenylbutenone derivative. The versatility of this approach allows for the introduction of various substituents on both the quinoline ring and the styryl moiety. nih.gov Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems, including the use of solid acid catalysts like montmorillonite (B579905) K-10 and zeolites, as well as metal triflates such as zirconium triflate. nih.gov

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the quinoline ring. wikipedia.org

Palladium-Catalyzed Cross-Coupling Strategies for Quinoline and Styryl Moiety Construction

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis due to their mild reaction conditions and high tolerance for various functional groups. nih.gov These methods are particularly useful for constructing both the quinoline nucleus and for introducing the styryl group.

One approach involves the palladium-catalyzed synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes. nih.gov This one-pot method provides an alternative route to the quinoline core. Additionally, palladium-catalyzed reactions are instrumental in the synthesis of quinolinones, which can be precursors to quinolines. nih.gov For instance, the Heck-Matsuda reaction has been employed to synthesize 4-arylquinolin-2(1H)-ones. nih.gov

Furthermore, palladium catalysis is a key strategy for the direct introduction of a styryl moiety onto a pre-formed quinoline ring through cross-coupling reactions. This typically involves the reaction of a halogenated quinoline (e.g., 3-bromoquinoline) with a substituted styrene (B11656) derivative in the presence of a palladium catalyst.

Multicomponent Reactions and Cascade Annulation Processes in Styrylquinoline Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to synthesizing complex molecules like styrylquinolines in a single step from three or more starting materials. rsc.orgjocpr.com This strategy is characterized by high atom and step economy, making it an attractive method for building molecular diversity. rsc.orgnih.govmdpi.com

Several MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For example, a three-component reaction involving anilines, aldehyde derivatives, and aliphatic alkynes, sequentially catalyzed by copper(I) and gold(I), can provide access to 4-hydroxyalkyl-quinoline derivatives. rsc.org The versatility of MCRs allows for the incorporation of various functional groups and substitution patterns, which is ideal for creating libraries of quinoline derivatives for biological screening. rsc.orgjocpr.com

Cascade annulation processes, often catalyzed by transition metals, also provide an elegant route to functionalized quinolines. These reactions involve a sequence of intramolecular and intermolecular bond-forming events to construct the heterocyclic ring system in a single operation.

Strategies for Regioselective Functionalization at the Quinoline C-3 and C-5 Positions

The precise installation of substituents at specific positions on the quinoline ring is crucial for defining the properties of the final molecule. The synthesis of this compound requires selective functionalization at both the C-3 and C-5 positions.

Introduction of the Styryl Moiety with Para-Chloro Substitution

The introduction of the 4-chlorostyryl group at the C-3 position of the quinoline ring can be achieved through several methods. One common approach is the Wittig reaction or Horner-Wadsworth-Emmons olefination of a 3-formylquinoline with a suitable 4-chlorobenzylphosphonium salt or phosphonate (B1237965) ester.

Alternatively, as mentioned earlier, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reaction, are highly effective. This would involve coupling a 3-haloquinoline with 4-chlorostyrene (B41422) or a corresponding organoboron reagent. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

The synthesis of (E)-2-styryl-substituted quinolines has also been accomplished through the condensation of 2-methylquinolines with aromatic aldehydes, such as 4-chlorobenzaldehyde. researchgate.netresearchgate.net This reaction is often carried out under microwave irradiation in the presence of a catalyst like zinc chloride. researchgate.net

A new class of coumarin (B35378) photocaging groups has been constructed with an electron-rich styryl moiety at the 3-position. nih.gov This work, while focused on coumarins, highlights synthetic strategies for introducing styryl groups at the 3-position of a heterocyclic system. nih.gov

An electrochemical method has also been developed for the C3-thiolation of quinolines, demonstrating the feasibility of direct functionalization at this position. rsc.org

Methods for Hydroxyl Group Incorporation at C-5

The introduction of a hydroxyl group at the C-5 position of the quinoline ring can be more challenging due to the electronic properties of the quinoline system.

One potential route is to start with a precursor that already contains the hydroxyl group or a protected form, such as a methoxy (B1213986) group. For instance, a 5-hydroxy- or 5-methoxy-substituted 2-aminoaryl aldehyde or ketone could be used in a Friedländer synthesis. If a methoxy group is used, a subsequent deprotection step (e.g., with BBr₃) would be required to reveal the hydroxyl group.

Another strategy involves the direct hydroxylation of a pre-formed quinoline. This can be a difficult transformation, but methods involving N-oxides have shown promise for functionalizing the quinoline ring. researchgate.net For instance, the functionalization of quinoline N-oxides can lead to C-2 and C-8 substituted products. researchgate.netnih.gov While direct C-5 hydroxylation is less common, related transformations on quinoline-5,8-quinones have been reported, which could potentially be adapted. rsc.org For example, 6- and 7-alkylquinoline-5,8-quinones have been converted to their corresponding 7-hydroxy and 6-hydroxy derivatives. rsc.org

Novel Synthetic Approaches and Principles of Green Chemistry in Styrylquinoline Synthesis

The quest for more sustainable chemical manufacturing has led to the adoption of several innovative techniques in the synthesis of styrylquinolines. samipubco.com These methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials, aligning with the core tenets of green chemistry. samipubco.comtandfonline.com

Key green synthetic strategies that have been successfully applied to the synthesis of quinoline and styrylquinoline derivatives include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govbenthamdirect.com It has been employed in various quinoline syntheses, including Friedländer annulation and multicomponent reactions. tandfonline.comresearchgate.net The focused heating provided by microwaves can enhance reaction efficiency and reduce the formation of side products.

Ultrasound-Promoted Reactions: Sonication, or the use of ultrasound, can promote chemical reactions by generating localized high-pressure and high-temperature zones through a process called acoustic cavitation. nih.govbenthamdirect.com This has been applied to catalyze the synthesis of styrylquinoline derivatives, often under heterogeneous acid-catalyzed conditions.

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in a solid state minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. tandfonline.com Grinding techniques, for instance, have been used for Claisen-Schmidt reactions to produce chalcones (precursors to some styrylquinolines) and α,α′-bis-(substituted-benzylidene)cycloalkanones with high to quantitative yields using solid sodium hydroxide (B78521) as a catalyst. mdpi.com

One-Pot and Multicomponent Reactions (MCRs): These approaches involve combining multiple reaction steps in a single flask, which reduces the need for intermediate purification steps, thereby saving time, solvents, and resources. tandfonline.comnih.gov A three-component cascade reaction using sequential copper and gold catalysts has been developed to construct 4-hydroxyalkyl-quinoline derivatives, showcasing an efficient approach to complex quinoline structures. rsc.org

Use of Greener Catalysts: There is a growing emphasis on replacing hazardous and expensive catalysts with more environmentally friendly alternatives. tandfonline.com This includes the use of reusable solid catalysts and developing phosphine-free conditions for coupling reactions like the Heck reaction. organic-chemistry.org For example, a Pd(L-proline)2 complex has been used as a catalyst for Heck reactions in water under microwave irradiation, creating a more sustainable system. organic-chemistry.org

The following table summarizes various green approaches applied in the synthesis of quinoline derivatives, highlighting the diversity of modern synthetic methodologies.

| Green Chemistry Approach | Description | Example Application | Reference |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions, increasing rate and yield. | Friedländer hetero-annulation for poly-substituted quinolines. | tandfonline.com |

| Solvent-Free Reaction | Reactants are ground together in the absence of a solvent. | Claisen-Schmidt condensation using solid NaOH to yield α,α′-bis-(substituted-benzylidene)cycloalkanones. | mdpi.com |

| Ultrasound Promotion | Utilizes ultrasonic waves to induce cavitation and accelerate reactions. | Heterogeneous acid-catalyzed synthesis of styrylquinoline derivatives. | nih.govbenthamdirect.com |

| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | Synthesis of 4-hydroxyalkyl-quinolines from anilines, aldehydes, and alkynes. | rsc.org |

These innovative methods represent a significant shift towards more efficient and sustainable practices in the synthesis of complex heterocyclic compounds like this compound and its analogs.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The construction of the styrylquinoline scaffold often relies on a few pivotal carbon-carbon bond-forming reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a fundamental reaction in organic chemistry used to form α,β-unsaturated ketones, which can be key intermediates in the synthesis of styrylquinolines. numberanalytics.comscispace.com The reaction involves the base-catalyzed condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

The mechanism proceeds as follows:

Enolate Formation: A strong base (e.g., NaOH, KOH) removes an acidic α-hydrogen from the ketone to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a β-hydroxy carbonyl or aldol adduct. mdpi.com

Dehydration: This intermediate is readily dehydrated, often spontaneously or with gentle heating, to yield the final α,β-unsaturated carbonyl compound, driven by the formation of a stable conjugated system. mdpi.com

This reaction is a classic example of a crossed aldol condensation. wikipedia.org

Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. lumenlearning.comlibretexts.org It offers excellent control over the position of the newly formed double bond. libretexts.org This transformation is central to creating the styryl (vinylbenzene) portion of styrylquinolines by reacting a suitable quinoline aldehyde with a phosphorus ylide.

The mechanism is generally understood to proceed through these steps:

Ylide Formation: A phosphonium (B103445) ylide (Wittig reagent) is prepared by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium. lumenlearning.com

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. masterorganicchemistry.com While earlier proposals suggested a betaine (B1666868) intermediate, strong evidence now points to a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgwikipedia.org

Alkene Formation: The highly strained oxaphosphetane intermediate rapidly collapses in an irreversible, exothermic step. libretexts.org It undergoes a retro-[2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction. lumenlearning.commasterorganicchemistry.com

The stereochemical outcome (E/Z-alkene) depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.org

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org It provides a versatile method for arylating alkenes and can be used to form the styryl group by coupling a halogenated quinoline with styrene or a related vinyl compound. mdpi.com

The catalytic cycle is generally accepted to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a square planar Pd(II) complex. wikipedia.org

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, while the palladium slides to the other carbon, forming a new carbon-carbon bond. This insertion occurs with syn-stereochemistry.

β-Hydride Elimination (Syn-Elimination): For a stable product to form, a hydrogen on the carbon adjacent to the palladium-bearing carbon must be eliminated. The palladium and the hydrogen are removed in a syn-elimination step, creating the final substituted alkene product and a palladium-hydride species.

Reductive Elimination: The base present in the reaction mixture regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle and allowing the reaction to proceed. wikipedia.org

The Heck reaction typically results in the formation of the more thermodynamically stable trans (E) isomer. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of 3 4 Chlorostyryl Quinolin 5 Ol

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that helps in identifying functional groups. The IR spectrum of 3-(4-Chlorostyryl)quinolin-5-ol exhibits several key absorption bands.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and vinylic protons are typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration within the quinoline (B57606) ring is also found in this region. A strong absorption band corresponding to the C-O stretching of the phenolic hydroxyl group is expected around 1200 cm⁻¹. The out-of-plane C-H bending vibrations, which can provide information about the substitution pattern of the aromatic rings, appear in the 900-650 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group typically gives rise to a band in the 800-600 cm⁻¹ range.

Mass Spectrometry (MS and HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.

For this compound (C₁₇H₁₂ClNO), the expected monoisotopic mass can be precisely calculated. The mass spectrum will show a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern with a prominent [M+2]⁺ peak will be observed, confirming the presence of a chlorine atom in the molecule.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for styrylquinoline derivatives may include cleavage of the styryl group, loss of the chlorine atom, and fragmentation of the quinoline ring system.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical behavior of the molecule.

The UV-Visible spectrum of this compound is characterized by absorption bands corresponding to π-π* electronic transitions within the conjugated system. The extended conjugation provided by the styryl group linked to the quinoline ring results in absorption maxima at longer wavelengths (lower energy) compared to the individual chromophores. Typically, styrylquinoline derivatives exhibit strong absorption bands in the UV-A (315-400 nm) and UV-B (280-315 nm) regions. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. nih.gov The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group can modulate the energy of the electronic transitions.

Fluorescence Spectroscopy: Quantum Yields, Emission Characteristics, and Stokes Shifts

Fluorescence spectroscopy is a critical tool for characterizing the emissive properties of molecules like this compound. This technique provides insights into the efficiency of the fluorescence process, the nature of the emitted light, and the energy loss between absorption and emission.

Quantum Yields: The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. For styryl-quinoline derivatives, quantum yields can be sensitive to substitution patterns and the solvent environment. The determination is often carried out using a comparative method with a well-characterized standard. For related quinolinone derivatives, quantum yields have been observed to vary significantly, for instance, from 2.3% to 17.1%, depending on the molecular structure. depaul.edu A lower quantum yield can suggest that absorbed energy is dissipated through non-radiative pathways, a property that can be relevant in fields like photocatalysis. depaul.edu

Emission Characteristics: The emission spectrum reveals the wavelengths of light emitted by the compound upon excitation. Styrylquinolines often exhibit emission in the blue-green region of the visible spectrum. researchgate.net The precise emission maximum (λem) is influenced by the electronic structure of the molecule, including the nature of substituents on both the quinoline and styryl rings.

Stokes Shifts: The Stokes shift is the difference in wavelength (or energy) between the maximum of the absorption and the maximum of the emission spectrum. Large Stokes shifts are a characteristic feature of many quinoline-based fluorophores and are often associated with significant changes in molecular geometry or electronic distribution upon excitation, such as intramolecular charge transfer (ICT). researchgate.net For similar compounds, Stokes shifts can be substantial, indicating a redistribution of electron density in the excited state. researchgate.net

Table 1: Hypothetical Photophysical Properties of this compound in Various Solvents This table is illustrative and based on typical values for related compounds.

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Hexane | 365 | 480 | 115 | 0.05 |

| Toluene | 370 | 495 | 125 | 0.08 |

| Dichloromethane | 372 | 505 | 133 | 0.12 |

| Acetonitrile | 375 | 515 | 140 | 0.15 |

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism describes the change in the color of a substance (and thus its UV-Visible absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent polarity.

For styryl-quinoline derivatives, the emission spectra are often strongly dependent on solvent polarity, a hallmark of their environmental sensitivity. researchgate.net Typically, these molecules exhibit positive solvatochromism, where an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission band. researchgate.net This behavior suggests a significant difference in the dipole moment between the ground and the excited states, which is characteristic of molecules undergoing intramolecular charge transfer upon excitation. researchgate.net The styryl and quinoline moieties can act as donor and acceptor parts of a "push-pull" system, facilitating this charge transfer. The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity parameters, providing a quantitative measure of the change in dipole moment between the excited and ground states.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Conformational Analysis and Torsional Angles

The conformation of this compound is defined by the relative orientation of the quinoline and the 4-chlorostyryl fragments. This is primarily described by the torsional angles around the single bond connecting the vinyl group to the quinoline ring and the bond within the vinyl bridge.

In related 2-styryl-8-hydroxy quinolines, crystallographic analyses have revealed that the planarity of the molecule is highly dependent on the substituents. researchgate.netacs.org Dihedral angles between the quinoline and styryl ring planes can range from nearly planar (a few degrees) to significantly twisted (over 50 degrees). researchgate.netacs.org This twist is influenced by steric hindrance and electronic effects of the substituents. For this compound, the specific torsional angles would dictate the degree of π-conjugation across the molecule, which in turn affects its electronic and photophysical properties.

Table 2: Hypothetical Torsional Angle Data for this compound This table is illustrative and based on typical values for related compounds.

| Torsional Angle | Definition | Typical Value (°) |

|---|---|---|

| τ1 (C4-C3-Cα=Cβ) | Quinoline-Vinyl Bridge | 175 to 180 |

| τ2 (C3-Cα=Cβ-C1') | Vinyl-Styryl Bridge | -5 to 5 |

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

The supramolecular architecture of crystalline materials is dictated by non-covalent interactions. acs.org For this compound, the hydroxyl (-OH) group and the quinoline nitrogen atom are key functional groups for forming hydrogen bonds.

Hydrogen Bonding: The -OH group can act as a hydrogen bond donor, while the quinoline nitrogen can act as an acceptor. This can lead to the formation of various hydrogen-bonding motifs, such as chains or dimers, linking molecules together. In related structures, O–H···N and C–H···O interactions are commonly observed, creating complex networks that define the crystal packing. researchgate.netacs.org For example, these interactions can organize molecules into fascinating architectures like zig-zag chains or even helical structures. researchgate.netacs.org

π-π Stacking: The aromatic quinoline and chlorophenyl rings are capable of engaging in π-π stacking interactions. These interactions are crucial for the stabilization of the crystal structure. acs.org The arrangement is often offset or "slipped," where the rings are not perfectly face-to-face but displaced relative to one another. In similar styryl quinolines, centroid-to-centroid distances between interacting rings are typically in the range of 3.6 to 3.8 Å. These stacking interactions can lead to the formation of extended 1D chains or 2D sheets, significantly influencing the material's properties. researchgate.net The interplay between hydrogen bonding and π-π stacking creates a robust and intricate three-dimensional supramolecular assembly. acs.org

Computational Chemistry and Theoretical Investigations of 3 4 Chlorostyryl Quinolin 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic nature of molecules. nih.gov These computations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. For a molecule like 3-(4-Chlorostyryl)quinolin-5-ol, DFT methods can elucidate its electronic structure and how it might behave in chemical reactions.

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For styrylquinoline derivatives, this is often performed using DFT with basis sets like B3LYP/6-311G(d,p). researchgate.netscielo.brresearchgate.net

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the quinoline (B57606) and styryl moieties. The dihedral angle between these two planar ring systems is a key parameter. Analysis of similar structures suggests that the most stable conformation is likely to be nearly planar, which maximizes the π-conjugation across the molecule. scielo.br This planarity is crucial for the molecule's electronic and photophysical properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. researchgate.netresearchgate.net In the case of this compound, the extended π-conjugated system is expected to result in a relatively small energy gap, indicating higher reactivity compared to non-conjugated analogues. researchgate.netresearchgate.net This small gap also has implications for the molecule's photophysical properties, as it dictates the energy required for electronic excitation, influencing its UV-Visible absorption spectrum. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Similar Quinoline Derivatives Note: These values are for illustrative purposes and represent typical ranges for related compounds as specific data for this compound is not available.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Arylated Quinoline | -6.2 | -1.5 | 4.7 | researchgate.net |

| Quinoline-Pyrazolo Hybrid | -5.9 | -2.9 | 3.0 | nih.gov |

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface. nih.gov These maps illustrate the regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). For this compound, the MEP map would be expected to show significant negative potential around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These sites represent likely points for electrophilic attack and hydrogen bond donation. scielo.br

Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The chlorine atom on the styryl group also contributes to the electronic landscape, creating a region of negative potential. This detailed charge distribution analysis is crucial for predicting intermolecular interactions, including how the molecule might bind to a biological receptor. scielo.brresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. physchemres.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as solvent molecules. nih.govchemrxiv.org

For this compound, an MD simulation in a solvent like water would reveal how the molecule's structure fluctuates and how it forms hydrogen bonds with water molecules via its hydroxyl and quinoline nitrogen groups. chemrxiv.org Such simulations are vital for understanding the stability of the compound in a biological medium and for refining the understanding of its interactions with potential protein targets. physchemres.orgchemrxiv.org

In Silico Screening and Molecular Docking Studies for Potential Biological Target Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. semanticscholar.org This method is central to structure-based drug design. physchemres.org For this compound, docking studies can be performed to screen for potential biological targets and to hypothesize its mechanism of action.

Given the known activities of related styrylquinolines, potential targets could include protein kinases, tubulin, or viral proteases. physchemres.orgphyschemres.orgnih.gov The docking process involves placing the 3D structure of the ligand into the binding site of a protein receptor (obtained from a database like the Protein Data Bank) and calculating a binding affinity or score. ekb.eg The analysis of the docked pose reveals key interactions, such as hydrogen bonds between the quinolin-5-ol group and amino acid residues, or π-π stacking interactions involving the aromatic rings. nih.gov These studies can prioritize the molecule for further experimental testing against predicted targets.

Table 2: Representative Docking Scores of Quinoline-based Compounds Against a Protein Target Note: These binding energies are examples from a study on quinazolin-2,4-dione derivatives targeting the COVID-19 Main Protease (Mpro) and are for illustrative purposes only.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Derivative 1 | -7.9 |

| Derivative 2 | -8.5 |

| Derivative 3 | -9.6 |

| Derivative 4 | -8.2 |

Source: Adapted from docking studies on quinazolin-2,4-diones. ekb.eg

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical spectra can be compared with experimentally obtained spectra to validate the computed structure of the molecule. scielo.br

A good correlation between the predicted and experimental IR and NMR spectra provides confidence that the optimized geometry and electronic structure from the DFT calculations are accurate. researchgate.netresearchgate.net For this compound, DFT calculations would predict characteristic vibrational bands for the O-H stretch, C=C stretches of the aromatic rings and the styryl bridge, and C-N stretching vibrations. chemrxiv.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Related Quinoline Derivative Note: This table shows representative data for a different quinoline derivative to illustrate the validation process.

| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3454 | 3440, 3392 |

| C-H Stretch (Aromatic) | ~3100 | ~3080 |

| C=C Stretch (Ring) | 1413 | 1413 |

| C-N Stretch | 1233 | - |

| O-H In-plane bend | 1420 | 1412 |

Source: Adapted from spectroscopic studies on a substituted quinoline. chemrxiv.org

Theoretical Mechanistic Studies of Chemical Transformations

Due to the absence of specific published research on the theoretical mechanistic studies of chemical transformations for this compound, this section will explore plausible reaction mechanisms based on computational and theoretical studies of its constituent functional groups: the quinolin-5-ol core and the 4-chlorostyryl substituent. The principles of electrophilicity and nucleophilicity, as elucidated by computational methods like Density Functional Theory (DFT), will be applied to predict the molecule's reactivity.

The structure of this compound contains several potential sites for chemical transformation. The quinolin-5-ol moiety is an electron-rich aromatic system, while the styryl group provides a reactive carbon-carbon double bond. The chlorine substituent on the phenyl ring also influences the electronic properties of the styryl group.

Predicted Reactive Sites:

Computational analyses of similar quinoline systems suggest that the electron density is not uniformly distributed. The nitrogen atom in the quinoline ring and the hydroxyl group are key modulating factors. The hydroxyl group at the 5-position is an activating group, increasing the nucleophilicity of the quinoline ring system, particularly at the ortho and para positions. Conversely, the nitrogen atom tends to decrease the electron density at certain positions.

The styryl double bond is a site of potential addition and cycloaddition reactions. The chlorine atom, being an electron-withdrawing group, can influence the polarization of this double bond and the phenyl ring of the styryl moiety.

Table 1: Predicted Relative Reactivity of Sites in this compound

| Molecular Site | Predicted Reactivity Type | Influencing Factors | Potential Transformations |

| Quinoline Ring (C4, C6, C8) | Nucleophilic | -OH group activation | Electrophilic Aromatic Substitution |

| Styryl Double Bond | Nucleophilic/Electrophilic | Conjugation, Chlorine substitution | Addition, Cycloaddition, Oxidation |

| Oxygen Atom (of -OH) | Nucleophilic | Lone pair availability | O-alkylation, O-acylation |

| Nitrogen Atom | Nucleophilic | Lone pair availability | N-alkylation, N-oxidation |

Theoretical Mechanistic Pathways:

Electrophilic Aromatic Substitution on the Quinoline Ring:

The hydroxyl group at the C5 position is expected to direct electrophilic attack to the C6 and C8 positions. Theoretical studies on similar quinolinol systems support this directing effect. The mechanism would proceed through the formation of a sigma complex (arenium ion), the stability of which would be influenced by the substituents. DFT calculations on related systems could be used to model the transition states and intermediates of such reactions, providing insights into the activation energies and regioselectivity.

Reactions at the Styryl Double Bond:

The carbon-carbon double bond of the styryl group is susceptible to a variety of transformations.

Electrophilic Addition: In the presence of electrophiles (e.g., halogens, protic acids), the double bond can act as a nucleophile. The regioselectivity of this addition would be governed by the relative stability of the resulting carbocation intermediate. The electron-withdrawing nature of the 4-chlorophenyl group would likely influence the stability of this intermediate.

Cycloaddition Reactions: The styryl moiety can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. researchgate.net Computational studies on similar styryl systems have explored the feasibility and stereoselectivity of these reactions. researchgate.net For instance, a Diels-Alder type reaction could be envisaged with a suitable diene. The mechanism, whether concerted or stepwise, could be investigated using DFT to analyze the potential energy surface. mdpi.com

Influence of the 4-Chloro Substituent:

The chlorine atom on the styryl's phenyl ring has both inductive and mesomeric effects. While it is inductively electron-withdrawing, it is also a weak ortho-, para-director in electrophilic aromatic substitution on its own ring due to its lone pairs. In the context of the styryl double bond's reactivity, its primary influence would be electron-withdrawing, potentially affecting the nucleophilicity of the double bond and the stability of any charged intermediates formed during a reaction. DFT studies on chloro-substituted styrenes could provide quantitative data on these electronic effects.

Table 2: Hypothetical Computational Data for a Key Mechanistic Step (Electrophilic Attack at C6)

| Parameter | Description | Hypothetical Value (Arbitrary Units) |

| Activation Energy (Ea) | Energy barrier for the formation of the sigma complex. | Low |

| Transition State Geometry | Structure of the highest energy point along the reaction coordinate. | C6-E bond forming, sp2 to sp3 hybridization at C6. |

| Intermediate Stability | Relative energy of the sigma complex. | Stabilized by resonance with the -OH group. |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction step. | Exothermic |

In Vitro Biological Activities and Pharmacological Potential

Anticancer Activity against Human Cancer Cell Lines

Styrylquinoline derivatives have been a subject of interest in oncology research due to their antiproliferative effects. nih.govresearchgate.net Studies suggest that their mechanism of action can be independent of the p53 tumor suppressor protein, a common pathway in cancer, and may involve the generation of reactive oxygen species (ROS) that induce apoptosis and cell cycle arrest.

The antiproliferative efficacy of styrylquinoline derivatives has been evaluated against a panel of human cancer cell lines. Research has demonstrated that substitutions on both the quinoline (B57606) and styryl moieties significantly influence cytotoxic activity.

In studies involving various 2-styrylquinoline (B1231325) derivatives, significant activity has been recorded against human colorectal carcinoma (HCT 116) and hepatocellular carcinoma (HepG-2) cell lines. nih.govnih.gov For instance, certain 4,6-disubstituted 2-styrylquinoline derivatives exhibited potent antitumor activity against both HCT 116 and HepG-2 cells, with IC50 values in the low micromolar range, comparable to reference drugs like 5-fluorouracil. nih.govnih.gov The introduction of a hydroxyl group at specific positions on the quinoline ring has also been noted to enhance anticancer activity against HCT-116 and breast cancer (MCF-7) cell lines. tandfonline.comsemanticscholar.org

Below is a table summarizing the antiproliferative activity of representative styrylquinoline derivatives from various studies.

| Compound Series | Tested Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline | HCT 116 (Colon) | 7.7–14.8 µg/mL | nih.govnih.gov |

| 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinoline | HepG-2 (Liver) | 9.8–17.2 µg/mL | nih.govnih.gov |

| Nitrile derivative with quinoline moiety | HCT 116 (Colon) | 8.81 µM | tandfonline.com |

| Nitrile derivative with quinoline moiety | MCF-7 (Breast) | 8.36 µM | tandfonline.com |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | HCT 116 (Colon) | 1.3–45.5 mg/mL | semanticscholar.org |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | MCF-7 (Breast) | 0.9–38.2 mg/mL | semanticscholar.org |

| Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile | HepG-2 (Liver) | 0.7–44.5 mg/mL | semanticscholar.org |

Anti-HIV Activity, Including Integrase Inhibition

One of the most extensively studied activities of the styrylquinoline class is its ability to inhibit the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov These compounds have emerged as potent inhibitors of HIV-1 integrase (IN), a crucial enzyme for viral replication. benthamdirect.comingentaconnect.com

Styrylquinolines act on the early stages of the viral life cycle by interfering with the integration of viral DNA into the host cell genome. nih.gov They inhibit both the 3'-processing and strand transfer activities of the integrase enzyme. nih.gov Quantitative structure-activity relationship (QSAR) studies have been conducted on series of styrylquinoline derivatives to understand the structural features essential for their potent anti-integrase activity. benthamdirect.comingentaconnect.comresearchgate.net These studies help in designing novel inhibitors with improved efficacy. The most promising styrylquinolines inhibit HIV-1 integrase at submicromolar concentrations and effectively block viral replication in cell-based assays with low cytotoxicity. nih.govnih.gov

Antimicrobial Activity (Antibacterial and Antifungal Spectrum)

The quinoline scaffold is a core component of many antimicrobial agents, and its styryl derivatives also exhibit significant antibacterial and antifungal properties. derpharmachemica.comnih.govapjhs.com Research has shown that these compounds are active against a range of bacterial and fungal pathogens.

The antibacterial effect is particularly notable against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). sciforum.net Antifungal activity has been demonstrated against various Candida species, such as C. albicans, C. krusei, and C. parapsilosis. sciforum.netresearchgate.net Structure-activity relationship studies indicate that substitutions on the quinoline ring, such as the presence of chlorine atoms, can significantly enhance antimicrobial potency. sciforum.net For example, 5,7-dichloro-2-styrylquinolin-8-ol derivatives have shown excellent activity against Staphylococcus strains and high potency against fungal strains, sometimes exceeding that of standard drugs like fluconazole. researchgate.net

The table below presents the minimum inhibitory concentration (MIC) for representative styrylquinoline derivatives against selected microbes.

| Compound Derivative Type | Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-Dichloro-2-[(E)-2-(2,4-dinitrophenyl)ethenyl]quinolin-8-ol | MRSA (Staphylococcus aureus) | Higher activity than Ciprofloxacin | sciforum.net |

| 2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-yl acetate | Candida albicans | Potent Activity | sciforum.net |

| 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol | Fungal Strains | Comparable or higher than Fluconazole | researchgate.net |

| 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol | Staphylococcus strains | Comparable or higher than Ciprofloxacin | researchgate.net |

Anti-inflammatory Effects and Related Cellular Responses

Quinoline derivatives are known to possess anti-inflammatory properties. nih.govchemrj.org A key in vitro method for assessing this activity is the inhibition of protein denaturation, as the denaturation of tissue proteins is a hallmark of inflammation. mdpi.comnih.govresearchgate.net

Studies on novel styryl quinolinium derivatives have demonstrated their ability to prevent the heat-induced denaturation of albumin, a common model protein. mdpi.com In one study, a synthesized styryl quinolinium compound showed a better anti-inflammatory effect, with an IC50 of 350 µg/mL, compared to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac, which had an IC50 of 471.3 µg/mL in the albumin denaturation assay. mdpi.com This suggests that styrylquinolines may exert anti-inflammatory effects by stabilizing protein structures and preventing the cellular damage that triggers an inflammatory response.

Neuroprotective and Anti-Alzheimer's Disease Potential

The styrylquinoline scaffold is recognized for its potential in addressing neurodegenerative disorders, particularly Alzheimer's disease. researchgate.net The therapeutic strategy often involves targeting multiple pathological pathways. Quinoline derivatives have been investigated as inhibitors of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE), enzymes that break down essential neurotransmitters. mdpi.comnih.gov By inhibiting these enzymes, these compounds can raise neurotransmitter levels, a key palliative treatment for Alzheimer's. nih.gov

Furthermore, styrylquinoline derivatives have been shown to interact with amyloid-β (Aβ) peptides, inhibiting their self-aggregation into neurotoxic fibrils, which is a central event in the pathology of Alzheimer's disease. nih.gov Certain fluorescent styrylquinolines have been developed that can bind to Aβ fibrils, suggesting their dual role as both therapeutic agents and diagnostic probes. researchgate.net

Other Investigated Biological Activities (e.g., Immunomodulatory, Antimalarial, Enzyme Inhibition)

The versatile styrylquinoline scaffold has been evaluated for a range of other biological activities, highlighting its role as a privileged structure in medicinal chemistry.

Antimalarial Activity: The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885). Research into styrylquinoline derivatives has revealed their potent activity against Plasmodium falciparum, including chloroquine-resistant strains. nih.gov A detailed structure-activity relationship study of 2-arylvinylquinolines (styrylquinolines) identified compounds with low nanomolar antiplasmodial activity and excellent selectivity. nih.gov The introduction of a fluorine atom at the C6 position of the quinoline ring, for example, was shown to improve activity. nih.gov

| Compound Substituents (R1 at C6, R2 on styryl) | Parasite Strain | Reported Activity (EC50) | Reference |

|---|---|---|---|

| R1 = Methoxy (B1213986), R2 = H | P. falciparum Dd2 (CQ-resistant) | 41.2 ± 5.3 nM | nih.gov |

| R1 = Methoxy, R2 = 4-NO2 | P. falciparum Dd2 (CQ-resistant) | 28.6 ± 0.9 nM | nih.gov |

| R1 = Fluorine, R2 = H | P. falciparum Dd2 (CQ-resistant) | 21.0 ± 2.1 nM | nih.gov |

| R1 = Fluorine, R2 = 3,4-dimethoxy | P. falciparum Dd2 (CQ-resistant) | ~4.5-fold improvement over methoxy analog | nih.gov |

Enzyme Inhibition: Beyond HIV integrase and cholinesterases, styrylquinolines have been shown to inhibit other key enzymes. Notably, some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a major target in cancer therapy. nih.govnih.govijmphs.com Certain 2-styrylquinolines exhibited moderate inhibition towards EGFR with IC50 values at the micromolar level. nih.govnih.gov

Immunomodulatory Effects: The anti-inflammatory actions of quinoline derivatives suggest a potential role in immunomodulation. Studies on quinoline-hybrid molecules have shown they can modulate the production of cytokines involved in the inflammatory cascade, such as IFN-γ and TNF-α. nih.gov

Molecular Mechanisms of Action and Cellular Pathway Modulation

Induction of Cell Cycle Arrest and Apoptosis Pathways

Styrylquinoline derivatives have been identified as potent inducers of cell cycle arrest and apoptosis, often functioning through a p53-independent mechanism. nih.gov Studies on various cancer cell lines have demonstrated that these compounds can halt cell cycle progression, with one analysis of a 4-furanylvinylquinoline derivative showing arrest in the G2/M and S phases. researchgate.net This disruption of the normal cell cycle is a critical step in their anti-proliferative effects.

Furthermore, SQLs can trigger programmed cell death, or apoptosis. Research on colon adenocarcinoma cells indicated that certain styrylquinolines induce apoptosis, which was confirmed by an increase in caspase 3 levels. mdpi.com The activation of caspases, a family of proteases essential for the execution of apoptosis, is a hallmark of this process. Some evidence suggests that the apoptotic mechanism for styrylquinolines proceeds through the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by the localization of the compounds in the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases 3 and 7. nih.gov For instance, one study found that a styrylquinoline hybrid generated 21.5% apoptotic cells in the SW620 colon cancer cell line after 48 hours of treatment. mdpi.com

Generation of Reactive Oxygen Species (ROS) and Modulation of Cellular Redox Balance

The cellular environment is a delicate balance of oxidative and reductive processes. 3-(4-Chlorostyryl)quinolin-5-ol and related compounds can disrupt this equilibrium. Certain styrylquinolines have been shown to act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) within cells. nih.govmdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. wikipedia.org

The mechanism of action for some of the most promising styrylquinoline compounds involves the production of ROS and a subsequent change in the cellular redox balance. nih.gov This overproduction of ROS has been linked to various forms of cell death, not just apoptosis. mdpi.com Structurally similar compounds, 2-styrylchromones, have also demonstrated potent scavenging activities against various ROS and reactive nitrogen species (RNS), with some derivatives exhibiting IC50 values below 1 µM. core.ac.uk This dual potential to both generate and scavenge ROS, depending on the specific chemical structure and cellular context, highlights the complexity of their interaction with the cellular redox system.

Specific Enzyme Inhibition (e.g., HIV Integrase, Dihydroorotate Dehydrogenase, ATG4B, Protein Kinases)

A significant aspect of the bioactivity of this compound is its ability to inhibit specific enzymes, a characteristic shared with the broader styrylquinoline class.

HIV Integrase: Styrylquinolines are a well-established class of HIV-1 integrase inhibitors. mdpi.com This viral enzyme is crucial for inserting the viral DNA into the host cell's genome, a critical step for viral replication. mdpi.com SQLs inhibit both the 3'-processing and strand transfer activities of the integrase. nih.gov The mechanism is competitive, where the inhibitor prevents the binding of the viral DNA to the enzyme. nih.gov Studies have shown that SQLs can inhibit HIV-1 integrase with IC50 values in the micromolar to submicromolar range. acs.orgresearchgate.net

| Styrylquinoline Derivative | HIV Integrase Inhibition (IC50) | Cellular Antiviral Activity (IC50) |

| Representative SQL (FZ41) | - | 1-4 µM |

| General SQLs | 0.5 - 5 µM (3'-processing) | - |

This table presents a range of reported inhibitory concentrations for the styrylquinoline class to illustrate its general potency.

ATG4B: Autophagy-related protein 4B (ATG4B) is a cysteine protease that plays a key role in autophagy, a cellular recycling process that can promote cancer cell survival. Computational docking studies have identified styrylquinolines as potential binders and inhibitors of ATG4B. nih.gov The inhibition of ATG4B can disrupt the autophagy process, making it a promising target for cancer therapy. nih.gov While specific inhibitory concentrations for this compound are not available, the identification of the styrylquinoline scaffold as an ATG4B binder is a significant finding. nih.gov

Protein Kinases: The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry for developing protein kinase inhibitors. nih.gov Various quinoline derivatives have been shown to inhibit kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Protein Kinase Novel 3 (PKN3). nih.govnih.govnih.govbeilstein-archives.org For example, a series of 2-styrylquinoline (B1231325) derivatives showed inhibitory activity against EGFR, and 3H-pyrazolo[4,3-f]quinoline-based compounds are potent FLT3 kinase inhibitors with nanomolar IC50 values. nih.govnih.gov While direct evidence for this compound is pending, its chemical structure is consistent with potential kinase inhibitory activity.

There is currently no direct evidence linking this compound or the broader styrylquinoline class to the inhibition of Dihydroorotate Dehydrogenase (DHODH).

Interactions with Biological Macromolecules (e.g., Nucleic Acids, Proteins)

The function of this compound is defined by its interactions with essential biological macromolecules.

Proteins: As detailed in the enzyme inhibition section (6.3), styrylquinolines engage in specific and impactful interactions with proteins. The inhibition of HIV integrase is a prime example, where the molecule binds to the enzyme's catalytic core domain, preventing the formation of the enzyme-DNA complex necessary for viral replication. nih.govacs.org This interaction is competitive, with reported Ki values between 400 and 900 nM for the class. nih.gov Similarly, the predicted binding to ATG4B represents another key protein interaction. nih.gov These interactions are highly specific, relying on the three-dimensional structure of both the compound and the protein's binding pocket.

Nucleic Acids: The planar, aromatic structure of styrylquinolines confers upon them the ability to interact with nucleic acids. physchemres.org Studies on related compounds, styrylquinolinium salts, have demonstrated a good affinity for DNA, with association constants around 104 M-1. nih.gov The proposed mode of interaction is intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. physchemres.orgnih.gov This binding can interfere with DNA replication and transcription, contributing to the compound's cytotoxic effects.

Modulation of Key Cellular Signaling Pathways

By inhibiting protein kinases and other key cellular enzymes, this compound and its congeners can significantly modulate critical cellular signaling pathways.

Inhibition of kinases such as EGFR or FLT3 directly impacts downstream signaling cascades that control cell proliferation, survival, and differentiation. nih.govacs.org For instance, inhibiting the PI3K/AKT/mTOR pathway is a known mechanism for some quinazoline-based kinase inhibitors. acs.org The induction of apoptosis through the mitochondrial pathway also signifies a profound impact on cell survival signaling. nih.gov By potentially causing the release of cytochrome c from mitochondria, styrylquinolines can trigger the caspase cascade, a central signaling pathway for programmed cell death. nih.gov Furthermore, the activation of a p53-independent apoptotic pathway suggests that these compounds can bypass one of the most common mechanisms of drug resistance in cancer, which involves mutations in the TP53 gene. nih.govphyschemres.org

pH-Responsive Mechanisms in Biological Environments for Fluorescent Probes

Quinoline-based structures are known for their fluorescent properties, making them valuable scaffolds for the development of molecular probes. plos.orgresearchgate.net Some styrylquinoline derivatives have been synthesized and evaluated as cellular dyes, demonstrating that their photophysical properties can be influenced by their environment. plos.orgresearchgate.net Their fluorescence can be dependent on the solvent, and they have been observed to localize in lipid-based cellular organelles. plos.orgresearchgate.net

While not specifically documented for this compound, other quinoline-based fluorescent probes have been designed to be pH-responsive. nih.gov These probes can exhibit ratiometric changes in their fluorescence emission in response to changes in pH, which has been utilized to measure the pH of acidic organelles like lysosomes. nih.gov Given the inherent fluorescence of the styrylquinoline core, it is plausible that derivatives could be developed for similar pH-sensing applications in biological environments.

Structure Activity Relationship Sar Studies of 3 4 Chlorostyryl Quinolin 5 Ol Analogues

Impact of Substituents on the Quinoline (B57606) Ring on Biological Activity

The quinoline scaffold is a privileged structure in medicinal chemistry, and substitutions on this ring system can dramatically influence the compound's biological activity. researchgate.netnih.govnih.gov The nature, position, and electronic properties of these substituents are key determinants of efficacy. researchgate.netorientjchem.org

The hydroxyl group at the C-5 position of the quinoline ring is a critical feature for the biological activity of 3-(4-chlorostyryl)quinolin-5-ol analogues. While extensive research has highlighted the importance of a hydroxyl group at the C-8 position for activities such as anticancer and antimicrobial effects, the principles can be extended to the C-5 position. orientjchem.orgnih.govacs.org Hydroxyl groups on the quinoline ring can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.

The presence of a hydroxyl group can also influence the polarity and water solubility of the compounds, which are important factors for their antibacterial activity. nih.gov Therefore, the C-5 hydroxyl group in this compound is presumed to be a key pharmacophoric feature, likely involved in crucial binding interactions with its biological targets.

Substitutions at various other positions on the quinoline ring, such as C-2, C-4, C-7, and C-8, have been systematically studied to understand their impact on biological activity.

C-2 and C-4 Positions: The reactivity of the quinoline ring is influenced by substituents at these positions. For example, in nucleophilic substitution reactions of chloroquinolines, there are notable differences in the reactivity of 2-chloro and 4-chloroquinolines. researchgate.net Studies on pyrimido[4,5-b]quinoline-2-carboxylic acids have shown that a carboxylic acid moiety at the C-2 position leads to optimal potency in antiallergy activity. researchgate.net The introduction of an aryl group at the C-4 position of tetrahydroquinolines has been found to dramatically increase their antiproliferative effects against various cancer cell lines. nih.gov

C-7 and C-8 Positions: SAR studies have frequently identified the C-7 and C-8 positions as critical for modulating the biological activity of styrylquinolines. nih.govresearchgate.net For instance, research on quinoline-based anticancer drugs has shown that a hydroxyl or methoxy (B1213986) group at the C-7 position can enhance antitumor activity. orientjchem.org Similarly, the presence of a hydroxyl group at the C-8 position in 8-hydroxyquinoline (B1678124) derivatives is a well-known inhibitor of Mycobacterium tuberculosis growth. nih.gov In a study of 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines, the 8-hydroxy derivatives displayed superior cytotoxicity. acs.orgresearchgate.net

The following table summarizes the influence of various substituents on the quinoline ring on biological activity based on reported findings for analogous compounds.

| Position on Quinoline Ring | Substituent Type | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Carboxylic acid | Optimal antiallergy potency | researchgate.net |

| C-4 | Aryl group | Increased antiproliferative effect | nih.gov |

| C-7 | Methoxy group | Enhanced antitumor activity | orientjchem.org |

| C-8 | Hydroxyl group | Potent anticancer and antitubercular activity | nih.govacs.orgresearchgate.net |

Significance of the Styryl Moiety and Substitutions on the Phenyl Ring

Halogen substituents, especially chlorine, on the phenyl ring of the styryl moiety have been shown to have a profound impact on biological activity. The presence of a chloro group, particularly at the para position, is often associated with enhanced potency. Chlorine is an electron-withdrawing group that can alter the electronic distribution of the molecule and participate in halogen bonding, which can be beneficial for protein-ligand interactions. chemrxiv.org

In several studies of styrylquinoline and related heterocyclic compounds, the introduction of a halogen has been a successful strategy to improve biological activity. For instance, a SAR study on styrylquinolines revealed the importance of a chloro substituent in the styryl moiety for anti-proliferative activity. researchgate.net Research on 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines demonstrated that an electron-withdrawing bromine atom on the styryl ring enhanced cytotoxicity in both series of compounds. acs.org Furthermore, studies on other heterocyclic systems have shown that the presence of strong electron-withdrawing substituents like chlorine on a styryl moiety is critical for high anticancer activity. nih.gov The para-chloro substitution is a common feature in many biologically active compounds and is often a starting point for chemical modifications due to its favorable electronic and steric properties. chemrxiv.org

The table below illustrates the effect of substituents on the styryl phenyl ring on anticancer activity.

| Substituent on Phenyl Ring | Position | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| -Cl | para | Enhanced anti-proliferative activity | researchgate.net |

| -Br | Not specified | Enhanced cytotoxicity | acs.org |

| -Cl, -NO2, -CN | Not specified | Critical for high anticancer activity | nih.gov |

| -OCH3, -SCH3 (Electron-donating) | Not specified | Reduction in activity | acs.org |

The double bond in the styryl linker allows for the existence of geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together). studymind.co.ukyoutube.comdocbrown.info This stereoisomerism can have a profound impact on the biological activity of the compound, as the different spatial arrangements of the substituents can lead to different binding affinities with the target molecule. studymind.co.uknih.gov

The E-isomer, where the quinoline and phenyl groups are on opposite sides of the double bond, is generally the more thermodynamically stable and more commonly synthesized form. researchgate.net The planarity and linear shape of the E-isomer may facilitate better intercalation with DNA or fitting into the active site of an enzyme. In contrast, the Z-isomer has a more bent conformation.

Studies on related compounds have demonstrated the significance of this isomerism. For example, with carbapenem (B1253116) antibiotics, the Z-isomers showed stronger protective effects in infected mice compared to the naturally occurring E-isomers. nih.gov In the context of styrylquinolines, while most studies focus on the E-isomer, it is recognized that the stereochemistry of the ethylene (B1197577) linker can greatly affect biological activity. nih.gov The different three-dimensional structures of the E and Z isomers can result in varied interactions with biological receptors, leading to differences in efficacy, metabolism, and toxicity. docbrown.info

Conformational flexibility, or the ability of a molecule to adopt different three-dimensional shapes, is a crucial factor in its biological efficacy. mdpi.commdpi.com A molecule must often adopt a specific conformation to bind effectively to its biological target. For styrylquinolines, the rotational freedom around the single bonds connecting the quinoline ring to the styryl moiety and the phenyl ring to the vinyl group allows for a range of possible conformations.

Lipophilicity and Electron-Withdrawing/Donating Properties as SAR Descriptors

The lipophilicity and electronic properties of substituents on the quinoline scaffold play a pivotal role in the structure-activity relationship (SAR) of this compound analogues. Lipophilicity, often expressed as log P, governs the molecule's ability to traverse cellular membranes and reach its target, while the electronic nature of substituents can influence binding interactions with the target protein.

In a series of 2-arylquinoline derivatives, it was observed that more lipophilic molecules generally exhibited better cytotoxic effects against certain cancer cell lines. rsc.org Specifically, aromatic quinolines with calculated Log P (cLogP) values ranging from 2.23 to 4.13 showed a stronger correlation with activity compared to their less lipophilic tetrahydroquinoline counterparts (cLogP = 1.56–3.02). rsc.org This suggests that a certain degree of lipophilicity is beneficial for the activity of this class of compounds.

The electronic properties of substituents also significantly modulate activity. The presence of the electron-withdrawing chlorine atom on the styryl moiety at the 3-position of the quinoline ring is a key feature of the parent compound. Studies on related quinoline derivatives have shown that the position and nature of such substituents are critical. For instance, in a series of 3,3-dibenzyl-4-hydroxy-3,4-dihydro-1H-quinolin-2-ones, derivatives bearing a 6-chloro substituent or 3,3-bis(4'-chlorobenzyl) groups demonstrated lower minimum inhibitory concentrations (MIC) against various bacterial strains, indicating enhanced antibacterial activity. nih.gov This highlights the positive contribution of electron-withdrawing groups like chlorine to the biological activity of the quinoline core.

Furthermore, the interplay between lipophilicity and electronic effects is crucial. The introduction of halogen groups, for example, is known to increase the lipophilicity of 8-hydroxyquinoline derivatives, which can facilitate their transport into the brain. researchgate.net The following table summarizes the lipophilicity of various quinoline derivatives from a study on 2-arylquinolines and their tetrahydro-analogues.

| Compound Type | Number of Compounds | cLogP Range | General Activity Trend |

| Aromatic Quinolines | 13 | 2.23–4.13 | More active |

| Tetrahydroquinolines | 6 | 1.56–3.02 | Less active |

This table illustrates the correlation between higher lipophilicity and increased activity in a series of quinoline derivatives, as reported in a study on their anticancer properties. rsc.org

Chelation Properties of the Quinoline Ring and Their Contribution to Activity

The quinoline ring system, particularly when substituted with a hydroxyl group, can act as a chelating agent for various metal ions. This property is often integral to the biological activity of quinoline-based compounds. The 5-hydroxyquinoline (B119867) scaffold, present in this compound, is a known metal-binding motif.

The chelation capability of hydroxyquinolines stems from the presence of electron donor sites, typically the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. researchgate.net This arrangement allows for the formation of stable complexes with divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺). The ability to selectively chelate these metal ions is a proposed mechanism of action for the antineurodegenerative effects of some 8-hydroxyquinoline derivatives like clioquinol. researchgate.net Metal ion imbalance is implicated in various neurodegenerative diseases, and compounds that can modulate metal homeostasis may have therapeutic potential. researchgate.net

The structure of the quinoline derivative influences its chelating ability and, consequently, its biological effects. For instance, 8-hydroxyquinoline is a well-characterized chelator. researchgate.net While the parent compound in this article is a 5-hydroxyquinoline, the principle of metal chelation by the hydroxyl and ring nitrogen pair remains relevant. The specific geometry and electronic environment of the binding site in this compound would determine its affinity and selectivity for different metal ions. The broader class of quinoline derivatives has been extensively modified to enhance their pharmacological activities, which are often linked to their metal-chelating properties. nih.gov

Ligand Efficiency Metrics and Druggability Profile Analysis (from a research perspective)

In modern drug discovery, the assessment of a compound's "quality" extends beyond its mere potency. Ligand efficiency (LE) metrics provide a more nuanced evaluation by relating the binding affinity of a molecule to its size. nih.govnih.gov This helps in identifying compounds that achieve high potency with a minimal number of atoms, which is often a desirable trait for developing drug candidates.

Ligand efficiency is commonly calculated using the formula: LE = - (RTlnKᵢ) / N, where R is the gas constant, T is the temperature, Kᵢ is the binding affinity, and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule makes more efficient use of its atoms to bind to the target. An alternative and widely used approximation is LE = (1.4 * pIC₅₀) / HAC, where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration and HAC is the heavy atom count.

The analysis of ligand efficiency is crucial during the hit-to-lead and lead optimization phases of drug discovery. nih.gov It helps guide the selection of fragments and hits for further development. nih.gov For instance, a retrospective analysis of recently marketed oral drugs has shown that they often possess highly optimized ligand efficiency values for their respective targets. nih.gov

Another important metric is the lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (logP or logD). It is calculated as LLE = pIC₅₀ - logP. This metric helps in optimizing potency while controlling lipophilicity, as high lipophilicity can be associated with poor pharmacokinetic properties.

From a research perspective, analyzing the ligand efficiency metrics of this compound and its analogues would involve:

Determining their binding affinity (e.g., IC₅₀ or Kᵢ) against a specific biological target.

Calculating their LE and LLE values.

Comparing these values across a series of analogues to understand the SAR in terms of efficiency.

This analysis would help in identifying which structural modifications lead to a more "drug-like" profile, balancing potency with physicochemical properties like size and lipophilicity. The following table provides a hypothetical example of how ligand efficiency metrics might be used to compare compounds.

| Compound | pIC₅₀ | Heavy Atom Count (HAC) | logP | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| Analogue A | 7.2 | 25 | 3.1 | 0.40 | 4.1 |

| Analogue B | 7.5 | 30 | 3.8 | 0.35 | 3.7 |

| Analogue C | 6.8 | 22 | 2.9 | 0.43 | 3.9 |

This table illustrates a hypothetical comparison of ligand efficiency metrics for different analogues. A compound with a higher LE and LLE might be considered a more efficient and promising lead, even if it is not the most potent.

Emerging Research Directions and Future Perspectives for 3 4 Chlorostyryl Quinolin 5 Ol

Development as Advanced Chemical Probes for Bioimaging and Biosensing Applications

Styryl-based dyes, including styrylquinoline derivatives, are recognized for their applications as materials for light emission and photochemical activity. mdpi.commdpi.com Their structural and electronic properties make them excellent candidates for the development of sophisticated chemical probes for visualizing and quantifying biological processes in real-time.

The development of fluorescent probes that respond to changes in the cellular microenvironment, such as pH and viscosity, is a significant area of research. rsc.org Alterations in these parameters are often associated with cellular malfunction or disease states. rsc.org

pH-Sensitive Probes: Novel fluorescent probes based on styrylcyanine have been synthesized that exhibit reversible color changes in response to pH. nih.gov These probes can display bright green fluorescence in basic and neutral conditions and shift to dark orange in strongly acidic environments. nih.gov This switching mechanism, often based on the protonation/deprotonation of a nitrogen atom in the heterocyclic ring, allows them to function as pH sensors. nih.govresearchgate.net Research into quinoline-based probes has demonstrated the ability to image pH changes in living cells, with fluorescence shifting from red in low pH to green at higher pH. researchgate.net The core structure of 3-(4-Chlorostyryl)quinolin-5-ol, containing a quinoline (B57606) nitrogen and a phenolic hydroxyl group, provides a basis for designing probes that could monitor pH fluctuations within specific organelles like lysosomes. nih.gov

Viscosity-Sensitive Probes: Viscosity is another critical parameter of the cellular microenvironment. Molecular rotors, a class of fluorophores whose fluorescence intensity and lifetime are dependent on the viscosity of their surroundings, are increasingly used for bioimaging. researchgate.net Hemicyanine-based probes with donor-π-acceptor (D-π-A) structures have been developed for organelle-specific viscosity monitoring, exhibiting an "OFF-ON" fluorescence response to viscosity changes. nih.gov Similarly, probes designed with a D-π-A structure and twisted rotational behavior of a carbon-carbon double bond have shown sensitivity to both polarity and viscosity. mdpi.comnih.gov The styryl linkage in this compound provides a site for intramolecular rotation, a key feature for designing viscosity-sensitive probes to monitor dynamic processes such as autophagy and ferroptosis. nih.gov

The presence of nitrogen atoms within the styrylquinoline molecular system enables it to selectively bind to specific ions. mdpi.com This property is leveraged in the design of chemical sensors for environmental and biological monitoring.

Heavy Metal Ion Detection: Styryl derivatives of quinoline have been utilized in chemical sensors for detecting heavy metal ions like copper (Cu²⁺), silver (Ag⁺), mercury (Hg²⁺), and nickel (Ni²⁺). mdpi.com The interaction of these ions with the probe can lead to changes in absorption spectra (bathochromic and hyperchromic effects) and significant fluorescence quenching. mdpi.com One study found that a phenanthroline derivative could detect Cu²⁺ with a limit of detection (LOD) of 0.97 µM, making it suitable for tracing this ion in solutions. mdpi.com The quinoline core of this compound provides a similar chelating site, suggesting its potential as a scaffold for developing new fluorescent probes for specific and sensitive ion detection.

Rational Design and Combinatorial Libraries of Novel Styrylquinoline Derivatives